molecular formula C8H12ClNS B12937133 2-Amino-3,6-dimethylbenzenethiol hydrochloride

2-Amino-3,6-dimethylbenzenethiol hydrochloride

Cat. No.: B12937133
M. Wt: 189.71 g/mol
InChI Key: KXSPJEAEHAUZGI-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethylbenzenethiol hydrochloride is a chemical compound with the molecular formula C8H11NS·HCl. It is a derivative of benzenethiol, characterized by the presence of amino and methyl groups at specific positions on the benzene ring. This compound is primarily used in scientific research and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-dimethylbenzenethiol hydrochloride typically involves the introduction of amino and methyl groups onto a benzenethiol backbone. One common method includes the nitration of 3,6-dimethylbenzenethiol followed by reduction to introduce the amino group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dimethylbenzenethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the thiol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Amino-3,6-dimethylbenzenethiol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.

    Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dimethylbenzenethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,6-dimethylbenzenethiol hydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

2-amino-3,6-dimethylbenzenethiol;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c1-5-3-4-6(2)8(10)7(5)9;/h3-4,10H,9H2,1-2H3;1H

InChI Key

KXSPJEAEHAUZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)S)N.Cl

Origin of Product

United States

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